3-Cyclohexyl-1-methyl-5-vinyl-1H-pyrazole
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Overview
Description
3-Cyclohexyl-1-methyl-5-vinyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C12H18N2, features a cyclohexyl group, a methyl group, and a vinyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-methyl-5-vinyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Another method includes the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block for cycloaddition with terminal alkynes .
Industrial Production Methods
Industrial production of pyrazoles, including this compound, often involves scalable and efficient synthetic routes. These methods may include catalytic processes, such as ruthenium-catalyzed hydrogen transfer reactions or palladium-catalyzed coupling reactions . These processes are designed to maximize yield and minimize byproducts, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-1-methyl-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The vinyl and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in DMSO.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like aryl halides and bases such as potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized pyrazole derivatives, while substitution reactions can produce a range of substituted pyrazoles .
Scientific Research Applications
3-Cyclohexyl-1-methyl-5-vinyl-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1-methyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclohexyl-1-methyl-5-phenyl-1H-pyrazole
- 3-Cyclohexyl-1-methyl-5-ethyl-1H-pyrazole
- 3-Cyclohexyl-1-methyl-5-propyl-1H-pyrazole
Uniqueness
3-Cyclohexyl-1-methyl-5-vinyl-1H-pyrazole is unique due to its vinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the vinyl group allows for additional chemical modifications and interactions, making it a valuable compound for various applications .
Properties
CAS No. |
1956325-58-8 |
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Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-cyclohexyl-5-ethenyl-1-methylpyrazole |
InChI |
InChI=1S/C12H18N2/c1-3-11-9-12(13-14(11)2)10-7-5-4-6-8-10/h3,9-10H,1,4-8H2,2H3 |
InChI Key |
SWRHUFPMVCNBOV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CCCCC2)C=C |
Origin of Product |
United States |
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